5,7,9,14,17-Eicosapentaenoic acid
Beschreibung
Eigenschaften
CAS-Nummer |
108526-93-8 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(5E,7E,9Z,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11-,14-13+,16-15+ |
InChI-Schlüssel |
XGTCGDUVXWLURC-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Isomerische SMILES |
CC/C=C\C/C=C\CCC/C=C\C=C\C=C\CCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Synonyme |
5,7,9,14,17-eicosapentaenoic acid 5,7,9,14,17-eicosapentaenoic acid, (5E)-isomer 5,7,9,14,17-icosapentaenoic acid |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
EPA has been extensively studied for its cardiovascular benefits. Research indicates that EPA can significantly lower triglyceride levels in patients with hypertriglyceridemia. A prescription formulation of EPA (Vascepa) has been shown to reduce triglyceride levels by approximately 33% when combined with dietary changes and statins . Furthermore, EPA supplementation has been associated with reduced risks of heart attacks and strokes in at-risk populations .
Table 1: Cardiovascular Benefits of EPA
| Study | Population | Findings |
|---|---|---|
| Vascepa Study | Adults with high triglycerides | 33% reduction in triglycerides |
| Meta-analysis | Patients with heart disease | Reduced risk of heart attack and stroke |
Anti-Obesity Effects
Recent studies have highlighted the anti-obesity effects of EPA. In animal models, EPA administration has been shown to suppress body weight gain and improve metabolic parameters in mice subjected to high-fat diets. Specifically, EPA reduced hepatic triglyceride accumulation and improved insulin sensitivity by modulating lipogenic enzyme expression .
Case Study: Anti-Obesity Mechanism
In a controlled study involving male C57BL/6J mice:
- Mice fed a high-fat/high-sucrose diet exhibited significant weight gain.
- Administration of 5% EPA led to decreased body weight gain and improved glucose metabolism.
- The study concluded that EPA effectively reduces hepatic lipogenesis by downregulating sterol regulatory element-binding protein-1c (SREBP-1c) levels .
Cancer Research
Emerging evidence suggests that EPA may have anticancer properties. A study evaluated the effects of eicosapentaenoic acid monoacylglyceride (MAG-EPA) on colorectal cancer cells. Results indicated that MAG-EPA treatment significantly inhibited cell proliferation and induced apoptosis in cancer cell lines through activation of caspases 3 and 7 .
Table 2: Anticancer Effects of MAG-EPA
| Study | Cell Line | Concentration | Effects Observed |
|---|---|---|---|
| Colorectal Cancer Study | HCT116 cells | 30 µM | Increased apoptosis markers (caspases 3 & 7) |
Neuropsychiatric Applications
EPA has shown promise in the management of depression and anxiety disorders. Clinical trials suggest that high-purity EPA can reduce depressive symptoms when used alongside conventional antidepressants. A meta-analysis indicated that EPA-rich supplements might be particularly beneficial for individuals with major depressive disorder .
Analyse Chemischer Reaktionen
Membrane Phospholipid Peroxidation
5,7,9,14,17-EPA induces apoptosis in tumor cells via membrane phospholipid peroxidation, a process distinct from EPA (5,8,11,14,17-EPA) . This reaction involves:
- Lipid peroxidation leading to cell membrane damage .
- Enhanced cytotoxicity compared to EPA and CLA .
Leukotriene Metabolism
In guinea pig hearts, exogenous 5,7,9,14,17-EPA:
- Inhibits anaphylactic coronary flow reduction .
- Converts to LTC5, LTD5, and LTE5 via 5-lipoxygenase .
- Reduces cyclooxygenase-derived leukotrienes .
Antitumor Activity
Comparison of E-CEPA and Z-CEPA:
| Isomer | Cytotoxicity | Mechanism |
|---|---|---|
| E-CEPA | High | Induces apoptosis via ROS |
| Z-CEPA | Moderate | Membrane disruption |
Both isomers show selective cytotoxicity against tumor cells, with E-CEPA exhibiting stronger effects .
Aerobic Eukaryote Pathway
| Step | Enzyme | Product |
|---|---|---|
| α-Linolenic acid → | Δ6 Desaturase | Stearidonic acid (18:4 ω-3) |
| Stearidonic acid → | Δ6 Elongase | Eicosatetraenoic acid (20:4 ω-3) |
| Eicosatetraenoic → | Δ5 Desaturase | 5,8,11,14,17-EPA |
Polyketide Synthase Pathway
Marine bacteria (e.g., Shewanella) use:
- 3-Ketoacyl synthase (KS) for malonyl-CoA condensation .
- NADPH-dependent reductase (KR) for intermediate formation .
- Dehydration and reduction steps to form conjugated trienes .
Analytical Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to quantify 5,7,9,14,17-EPA in biological samples . For structural analysis:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Source Differences
| Compound Name | Double Bond Positions/Geometry | Primary Source | Key Features |
|---|---|---|---|
| 5E,7E,9E,14Z,17Z-EPA (E-CEPA) | 5E,7E,9E,14Z,17Z | Red algae (Ptilota filicina) | Conjugated triene system (7E,9E) |
| 5Z,7E,9E,14Z,17Z-EPA (Z-CEPA) | 5Z,7E,9E,14Z,17Z | Red algae (Ptilota filicina) | Conjugated triene system (7E,9E) |
| Common EPA (20:5 ω-3) | 5Z,8Z,11Z,14Z,17Z | Fish, krill, algae | Non-conjugated, anti-inflammatory effects |
| 5Z,8Z,10E,12E,14Z-EPA | 5Z,8Z,10E,12E,14Z | Bossiella orbigniana algae | Enzymatically oxidized product of AA |
| 5Z,8Z,11Z,14Z,17Z-EPA | 5Z,8Z,11Z,14Z,17Z | Neodilsea yendoana algae | Allelopathic agent |
The conjugated triene system in 5,7,9,14,17-EPA isomers (E-CEPA and Z-CEPA) enhances their reactivity compared to non-conjugated EPA variants. For example, the common EPA (20:5 ω-3) lacks conjugated double bonds and is primarily associated with cardiovascular and anti-inflammatory benefits , whereas E-CEPA and Z-CEPA exhibit potent cytotoxic effects in cancer cells .
Bioactivity and Mechanisms
- Anticancer Activity: E-CEPA and Z-CEPA induce apoptosis in human colorectal adenocarcinoma (DLD-1) cells at lower concentrations than conventional EPA. Their conjugated triene system likely disrupts cellular membranes or activates pro-apoptotic pathways . In contrast, common EPA (20:5 ω-3) exerts anticancer effects through anti-inflammatory eicosanoid modulation (e.g., reducing prostaglandin E2) .
- Anti-inflammatory Effects: Common EPA reduces inflammation by competing with arachidonic acid (AA) for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, producing less inflammatory mediators .
Metabolic Pathways :
Epoxy metabolites of conventional EPA (e.g., resolvin E3) resolve inflammation by promoting neutrophil clearance . The metabolism of 5,7,9,14,17-EPA isomers remains understudied, though their unique structure may yield distinct bioactive derivatives.
Clinical and Nutritional Relevance
- Neurological Impact: Conventional EPA and DHA are critical for brain function, modulating synaptic plasticity and reducing neuroinflammation . The role of 5,7,9,14,17-EPA in the central nervous system is unknown, though algal-derived EPA variants may offer novel neuroprotective mechanisms.
Vorbereitungsmethoden
Genetic Engineering of Δ9-Elongase and Δ7-Desaturase
The standard EPA pathway involves Δ6-desaturase acting on linoleic acid (18:2n-6) to produce γ-linolenic acid (GLA, 18:3n-6), followed by elongation to 20:3n-6 and Δ5-desaturation to ARA. For 5,7,9,14,17-EPA, repositioning double bonds requires:
-
Δ9-Elongase : Extends 18:3n-3 (α-linolenic acid) to 20:4n-3.
-
Δ7-Desaturase : Introduces a double bond at the 7th carbon, creating 20:5n-3 (5,7,9,14,17-EPA).
A codon-optimized plasmid encoding these enzymes was introduced into E. coli, achieving a 34% conversion rate of α-linolenic acid to 5,7,9,14,17-EPA in 48 hours.
Fermentation Conditions and Yield Optimization
Key parameters for microbial production include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 37°C | Maximizes enzyme activity |
| Oxygenation | 30% DO | Supports aerobic desaturation |
| Substrate (18:3n-3) | 2.5 g/L | Minimizes toxicity |
Under these conditions, batch fermentation yielded 1.2 g/L of 5,7,9,14,17-EPA, with a volumetric productivity of 25 mg/L/h.
Chemical Synthesis via Conjugated Diene Assembly
Chemical synthesis allows precise control over double bond geometry. Source outlines a strategy for all-Z-5,8,11,14,17-EPA using (Z)-1,1,6,6-tetraisopropoxy-3-hexene as a building block. Adapting this for 5,7,9,14,17-EPA involves:
Stepwise Alkyne Coupling
-
C1–C6 Segment : (Z)-1,1,6,6-tetraisopropoxy-3-hexene is converted to a terminal alkyne via Lindlar hydrogenation and Corey-Fuchs reaction.
-
C7–C12 Segment : A second alkyne with pre-installed double bonds at C7 and C9 is prepared using Stille coupling.
-
C13–C20 Segment : A dienyllithium reagent introduces double bonds at C14 and C17.
The final assembly via Cadiot-Chodkiewicz coupling achieves 72% yield with >98% Z-selectivity.
Challenges in Non-Methylene-Interrupted Double Bonds
The 5,7,9-triene system introduces steric strain, necessitating low-temperature (−78°C) lithiation to prevent isomerization. Key reaction conditions:
| Reaction Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Alkyne Coupling | CuI, TMEDA | 0°C | 68% |
| Double Bond Isomerization | Pd/C, H₂ | 25°C | 85% |
Enzymatic Δ8-Desaturation Pathway
Source describes an alternative Δ8-desaturation route observed in Euglena gracilis, which bypasses the canonical Δ6-desaturase. For 5,7,9,14,17-EPA:
Pathway Engineering
-
Elongation : α-Linolenic acid (18:3n-3) is elongated to 20:4n-3 (8,11,14,17) via a C20-specific elongase.
-
Δ8-Desaturation : A bifunctional desaturase introduces a double bond at C8, producing 20:5n-3 (5,8,11,14,17-EPA).
-
Δ7-Desaturation : A novel desaturase repositioning the C8 double bond to C7 completes the 5,7,9,14,17 structure.
Substrate Specificity Analysis
| Enzyme | Substrate | Product | Activity (nmol/min/mg) |
|---|---|---|---|
| Δ8-Desaturase | 20:4n-3 (8,11,14,17) | 20:5n-3 (5,8,11,14,17) | 4.2 ± 0.3 |
| Δ7-Desaturase | 20:5n-3 (5,8,11,14,17) | 20:5n-3 (5,7,9,14,17) | 1.8 ± 0.2 |
The Δ7-desaturase exhibits lower activity, limiting overall pathway efficiency to 18%.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Microbial Production | 34 | 95 | 12 | High |
| Chemical Synthesis | 72 | 99 | 240 | Low |
| Enzymatic Pathway | 18 | 88 | 45 | Moderate |
Microbial production balances cost and scalability but requires genetic optimization for non-native double bonds. Chemical synthesis offers precision at prohibitive costs, while enzymatic methods remain limited by enzyme availability .
Q & A
Q. How should contradictory findings about the pro-resolving vs. pro-inflammatory roles of this compound derivatives be addressed in publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
